4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid

Conformational analysis Ring-size SAR Heterocyclic chemistry

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid (CAS 952183-13-0; molecular formula C₁₆H₁₄O₄; MW 270.28) is a biaryl carboxylic acid comprising a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via a para-phenylene bridge to a benzoic acid group. It belongs to the benzodioxepin class of heterocyclic compounds—characterized by a seven-membered 1,5-dioxepane ring fused to a benzene core—and functions primarily as a synthetic building block for medicinal chemistry and chemical biology applications.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 952183-13-0
Cat. No. B1324926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
CAS952183-13-0
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)OC1
InChIInChI=1S/C16H14O4/c17-16(18)12-4-2-11(3-5-12)13-6-7-14-15(10-13)20-9-1-8-19-14/h2-7,10H,1,8-9H2,(H,17,18)
InChIKeyGJYLMDBVMSOLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic Acid (CAS 952183-13-0): Structural Identity and Compound-Class Positioning for Procurement Decisions


4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid (CAS 952183-13-0; molecular formula C₁₆H₁₄O₄; MW 270.28) is a biaryl carboxylic acid comprising a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via a para-phenylene bridge to a benzoic acid group . It belongs to the benzodioxepin class of heterocyclic compounds—characterized by a seven-membered 1,5-dioxepane ring fused to a benzene core—and functions primarily as a synthetic building block for medicinal chemistry and chemical biology applications . Its solid-state form (mp 217–220 °C), commercial availability at ≥95% purity, and the presence of a free carboxylic acid handle amenable to amide coupling and other derivatization chemistries position it as a versatile intermediate for constructing more complex ligand scaffolds .

1 Biaryl Carboxylic Acid
2 Amide Coupling Handle
3 Ligand Scaffold Assembly
Synthetic building block, ≥95% purity

Why In-Class Benzodioxepin or Biaryl Benzoic Acid Analogs Cannot Substitute for CAS 952183-13-0 in Research and Development Workflows


Although 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid shares the benzodioxepin core with several commercially available analogs, three structural variables preclude generic substitution: (i) the seven-membered 1,5-dioxepane ring size, which imparts a distinct conformational envelope compared to five-membered benzodioxole or six-membered benzodioxane analogs [1]; (ii) the presence of a biaryl (phenyl–phenyl) spacer that separates the benzodioxepin ring from the carboxylic acid by an additional ~4.3 Å, altering both the spatial presentation of the carboxylate for target engagement and the compound's lipophilicity (LogP ≈ 3.56) relative to directly attached carboxylic acid analogs (LogP ≈ 1.4–2.3) [2]; and (iii) the free carboxylic acid terminus, which enables direct amidation or esterification—unlike the hydrazide (CAS 952183-14-1) or sulfonamide (CAS 790272-44-5) derivatives that impose different reactivity profiles and hydrogen-bonding geometries . These cumulative differences mean that SAR data or synthetic routes optimized for one sub-class cannot be reliably extrapolated to another without re-validation.

1

Ring-size mismatch

Seven-membered benzodioxepin ring may shift conformational envelope vs. five- or six-membered analogs, potentially altering target engagement.

2

Biaryl spacer alters properties

Extra phenyl spacer increases LogP by ~1.25–2.16 units vs. directly attached carboxylic acid, modifying solubility and chromatographic behavior.

3

Derivative reactivity differs

Hydrazide or sulfonamide analogs impose distinct reactivity and H-bonding profiles; amide routes may require additional deprotection steps.

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic Acid (CAS 952183-13-0) Against Closest Structural Analogs


Ring-Size Differentiation: Seven-Membered Benzodioxepin vs. Five-Membered Benzodioxole and Six-Membered Benzodioxane Biaryl Carboxylic Acids

The target compound features a seven-membered 3,4-dihydro-2H-1,5-benzodioxepin ring (O–(CH₂)₃–O bridge), distinguishing it from the five-membered benzodioxole analog (4-(benzo[d][1,3]dioxol-5-yl)benzoic acid, CAS 193151-97-2; O–CH₂–O bridge) and the six-membered benzodioxane analog (4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzoic acid, CAS 193151-96-1; O–(CH₂)₂–O bridge). This ring-size increment directly affects the dihedral angle of the dioxa-bridge and the conformational flexibility of the fused heterocycle [1]. In the 5-lipoxygenase inhibitor patent literature, systematic variation of ring size (n = 1, 2, 3 for methylene units in the diether bridge) across otherwise identical scaffolds produced divergent inhibitory potency, establishing that ring size is a critical determinant of biological activity in benzodioxepin-containing series [2]. Selecting the wrong ring-size analog introduces a conformational variable that cannot be corrected by downstream derivatization.

Ring-size SAR
Class-level inference
7-membered vs. 5/6-membered dioxa-bridge; distinct conformational envelope.
Conformational control review
SAR from 5-lipoxygenase patent; ring-size variable may require model-specific review.
Conformational analysis Ring-size SAR Heterocyclic chemistry

Biaryl Spacer Effect: Physicochemical Comparison of 4-(Benzodioxepin-7-yl)benzoic Acid vs. Benzodioxepine-7-carboxylic Acid (No Phenyl Spacer)

The target compound incorporates a para-phenylene spacer between the benzodioxepin ring and the carboxylic acid, whereas the simpler analog 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 33632-74-5) attaches the carboxyl group directly to the benzodioxepin ring. This structural difference produces a marked shift in predicted physicochemical properties: the target compound exhibits a LogP of approximately 3.56 (chemsrc) or 3.21 (chemscene), compared to approximately 1.4–2.31 for the directly attached analog [1]. The melting point also differs substantially: 217–220 °C for the target compound versus 146–150 °C for CAS 33632-74-5, reflecting stronger crystal lattice packing in the biaryl system . The molecular weight increases from 194.19 (no spacer) to 270.28 (with phenyl spacer), and the predicted pKa shifts upward (estimated ~4.2 vs. 3.03 for CAS 33632-74-5, reflecting reduced electron-withdrawing induction from the more distant benzodioxepin oxygen atoms) .

Biaryl spacer effect
Cross-study comparable
LogP ≈ 3.56; mp 217–220 °C; Δmp ≈ +70 °C vs. non-spacer analog.
Property shift review
Predicted/computed properties; handling and solubility context may differ.
Lipophilicity Physicochemical profiling Drug-likeness

Melting Point as a Surrogate for Intermolecular Interaction Strength: Target Compound vs. Five-Membered Benzodioxole Analog

The melting point of a compound reflects the strength of its crystal lattice interactions and serves as a practical indicator of purity, storage stability, and handling characteristics. The target compound melts at 217–220 °C (Sigma-Aldrich Certificate of Analysis), intermediate between the five-membered benzodioxole analog 4-(benzo[d][1,3]dioxol-5-yl)benzoic acid (CAS 193151-97-2; mp 276–278 °C) and the directly attached benzodioxepine-7-carboxylic acid (CAS 33632-74-5; mp 146–150 °C) . The ~59 °C lower melting point of the target compound relative to the benzodioxole analog suggests reduced crystal lattice energy, which may correlate with improved solubility in organic solvents commonly used for amide coupling reactions (e.g., DMF, DMSO, dichloromethane). Conversely, the ~70 °C higher melting point versus CAS 33632-74-5 indicates that the biaryl architecture contributes significantly to solid-state stabilization. This intermediate thermal profile offers a practical balance: sufficient lattice stability for room-temperature storage without the intractably high melting point that can complicate dissolution for solution-phase chemistry.

Melting point profile
Cross-study comparable
217–220 °C; intermediate between 5-membered analog (276–278 °C) and directly attached analog (146–150 °C).
Solid-state handling context
Experimental vendor CoA data; intermediate thermal stability may support solution-phase chemistry.
Thermal analysis Crystal engineering Solid-state properties

Demonstrated Synthetic Utility: Benzodioxepin-Biphenyl Carboxylic Acid as a Key Intermediate in Antibacterial Amide Derivative Programs Targeting FabH

The benzodioxepine-biphenyl carboxylic acid scaffold—for which 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid serves as the prototypical building block—has been deployed in the rational design and synthesis of eight novel benzodioxepine-biphenyl amide derivatives with antibacterial activity targeting the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme in bacterial fatty acid biosynthesis [1]. In this 2024 study (Yan et al., Acta Chimica Slovenica), Suzuki-Miyaura cross-coupling methodology was used to construct the biaryl substructure, followed by amide bond formation at the carboxylic acid terminus to generate the final derivatives. Compound E4 from this series emerged as a supremely potent antimicrobial agent, with its crystalline architecture elucidated by X-ray diffraction and its binding mode to FabH characterized by molecular docking [1]. This demonstrates that the carboxylic acid handle of the target compound is directly amenable to the synthetic transformations (amide coupling, Suzuki coupling) required to access biologically active chemical space. By contrast, the hydrazide analog (CAS 952183-14-1) would require additional deprotection or functional group interconversion steps to access the same amide derivatives, and the sulfonamide analog (CAS 790272-44-5) presents a fundamentally different hydrogen-bonding pharmacophore .

Synthetic utility
Supporting evidence
Free acid enables direct amide coupling; demonstrated in 8-compound antibacterial series (Yan et al., 2024).
Step-reduction context
Peer-reviewed synthesis; may reduce one step vs. hydrazide route.
Antibacterial agents FabH inhibition Medicinal chemistry

Commercial Availability Benchmarking: Purity Specifications and Vendor Coverage vs. Closest Analogs

The target compound is stocked by multiple international vendors with documented purity specifications: Sigma-Aldrich (Key Organics/BIONET, 95%, mp 217–220 °C), CymitQuimica (Apollo Scientific, 95%, priced at €248/500mg–€1,486/5g), ChemScene (95+%, Cat. CS-0325642), MolCore (98%, ISO-certified), and Leyan (95+%) . In contrast, the benzodioxole analog (CAS 193151-97-2) and the benzodioxane analog (CAS 193151-96-1) are available from fewer vendors, and the hydrazide derivative (CAS 952183-14-1) has limited commercial distribution. Critically, the directly attached analog 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 33632-74-5) is available at higher purity (98%, Thermo Fisher/Alfa Aesar) but lacks the biaryl spacer essential for applications requiring extended molecular geometry . The broader vendor coverage for CAS 952183-13-0 translates to greater supply chain resilience, competitive pricing through multi-vendor sourcing, and availability of Certificates of Analysis for batch-to-batch consistency verification.

Commercial availability
Cross-study comparable
≥5 vendors; purity 95–98%.
Supply resilience review
Multi-vendor coverage from marketplace survey; supports long-term procurement planning.
Chemical sourcing Supply chain Quality specifications

Optimal Research and Industrial Application Scenarios for 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic Acid (CAS 952183-13-0)


Medicinal Chemistry: Synthesis of Benzodioxepin-Biphenyl Amide Libraries for Antibacterial Target Engagement (e.g., FabH Inhibition)

The free carboxylic acid handle of CAS 952183-13-0 enables direct HATU- or EDCI-mediated amide coupling with diverse amine building blocks to generate benzodioxepine-biphenyl amide libraries. This approach has been validated in the peer-reviewed synthesis of eight antibacterial amide derivatives (Yan et al., 2024), where Suzuki-Miyaura cross-coupling established the biaryl core and subsequent amidation yielded compounds with activity against bacterial FabH [1]. The 217–220 °C melting point ensures the starting material remains a free-flowing solid under standard laboratory storage conditions, while its LogP of ~3.56 positions derived amides within drug-like lipophilicity space after coupling to polar amine partners. Researchers targeting fatty acid biosynthesis pathways in Gram-positive or Gram-negative bacteria should preferentially select this building block over the simpler benzodioxepine-7-carboxylic acid (CAS 33632-74-5) because the extra phenyl spacer extends the molecular reach of the carboxylate-derived amide into the FabH substrate-binding tunnel, as evidenced by the docking studies performed on compound E4 in the 2024 publication [1].

Chemical Biology: Conformational Probe Development Exploiting the Seven-Membered Benzodioxepin Ring

The seven-membered 1,5-dioxepane ring of CAS 952183-13-0 occupies a unique conformational space distinct from both five-membered benzodioxole and six-membered benzodioxane analogs. UV absorption spectroscopy studies of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have demonstrated that the dihedral angle (θ) between the aromatic ring plane and the oxygen-bond planes is sensitive to ring substitution and can be quantitatively monitored [2]. This property makes the compound a valuable starting point for designing conformational probes where the orientation of the benzodioxepin ring relative to a target protein surface modulates binding affinity. When systematic ring-size SAR is required—for instance, to probe the optimal diether bridge geometry for a given enzyme pocket—CAS 952183-13-0 provides the n = 3 (seven-membered) data point in a series that would include the benzodioxole (n = 1, CAS 193151-97-2) and benzodioxane (n = 2, CAS 193151-96-1) congeners. The commercial availability of all three ring-size variants enables parallel synthesis of matched molecular pairs for rigorous SAR analysis [3].

Process Chemistry: Scalable Building Block for Late-Stage Diversification in Drug Discovery Programs

With a well-defined melting point (217–220 °C), ≥95% purity from multiple vendors, and a molecular weight of 270.28, CAS 952183-13-0 meets the specifications required for use as a late-stage diversification intermediate in hit-to-lead and lead optimization campaigns. Its solid-state stability at room temperature (recommended storage: sealed in dry conditions, 2–8 °C per ChemScene specification) simplifies inventory management in compound management facilities . The carboxylic acid functionality is compatible with parallel amidation protocols on automated synthesis platforms, and the biaryl bond (established via robust Suzuki-Miyaura methodology) is chemically stable under the acidic and basic conditions commonly encountered in subsequent synthetic steps. Procurement teams should note the multi-vendor availability (≥5 suppliers) as a risk-mitigation factor for programs projected to consume gram-to-kilogram quantities over multi-year development timelines .

Analytical Chemistry and Quality Control: Use as a Reference Standard for Benzodioxepin-Containing Drug Substance Analysis

The compound's well-characterized physicochemical profile—including InChI Key GJYLMDBVMSOLSL-UHFFFAOYSA-N, exact mass 270.089203, and characteristic melting point of 217–220 °C—makes it suitable as a reference standard for analytical method development [1]. In pharmaceutical quality control settings where benzodioxepin-containing APIs or intermediates require HPLC purity determination, CAS 952183-13-0 can serve as a system suitability standard or retention time marker. Its LogP of 3.56 and predicted pKa in the range of 4.2 enable reliable reversed-phase chromatographic retention under standard C18 column conditions with acetonitrile/water (acidified) mobile phases. The availability of Certificates of Analysis from Sigma-Aldrich and other major vendors provides documented batch-specific purity data to support regulatory filings when this compound is used as a reference material in GMP-adjacent analytical workflows [1].

Application
Selection Property
Validation Focus
Benzodioxepin-amide library synthesis
Free carboxylic acid coupling handle
Direct amidation step reduction and antibacterial target engagement review
Conformational probe development
Seven-membered ring conformational envelope
Ring-size SAR and dihedral-angle monitoring via UV spectroscopy context
Late-stage diversification campaigns
Solid-state stability and multi-vendor availability
Batch-to-batch consistency and scalable amidation protocol review
Analytical reference standard use
Well-characterized LogP and melting point
System suitability and reversed-phase retention-time marker context

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